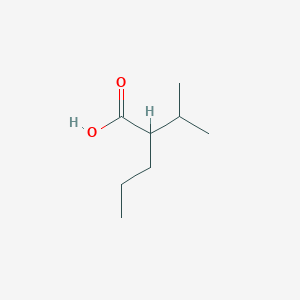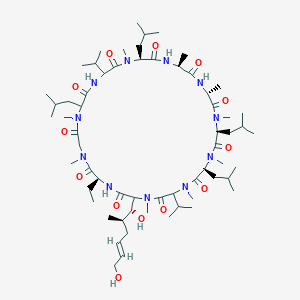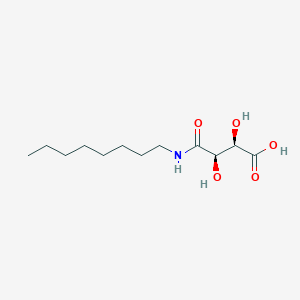![molecular formula C9H15NO4 B027007 Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) CAS No. 106366-63-6](/img/structure/B27007.png)
Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI), also known as CBME, is a chemical compound that has been used in scientific research for its potential therapeutic applications. CBME has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases and conditions.
Mecanismo De Acción
The exact mechanism of action of Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) is not fully understood. However, research has shown that Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) also activates the adenosine A2A receptor, which has been shown to have anti-inflammatory and analgesic effects.
Efectos Bioquímicos Y Fisiológicos
Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) has been found to have several biochemical and physiological effects. Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) has several advantages for use in lab experiments. Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) is easy to synthesize and purify, making it readily available for research purposes. Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) also exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases and conditions. However, Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) also has limitations, including its potential toxicity and lack of specificity for certain targets.
Direcciones Futuras
There are several future directions for research on Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI). One potential direction is the development of Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) derivatives with increased potency and specificity for certain targets. Another potential direction is the investigation of Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) in combination with other drugs for synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) and its potential therapeutic applications.
In conclusion, Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) is a promising compound for scientific research due to its anti-inflammatory, analgesic, and anti-tumor properties. While there are limitations to its use, Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) has several advantages for use in lab experiments and has several potential future directions for research.
Métodos De Síntesis
Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) can be synthesized through a multistep process involving the reaction of cyclobutanone with ethyl chloroformate and subsequent reaction with methylamine. The resulting product is then purified through recrystallization to obtain pure Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI).
Aplicaciones Científicas De Investigación
Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) has been extensively studied for its potential therapeutic applications. Research has shown that Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of conditions such as arthritis and neuropathic pain. Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) has also been found to exhibit anti-tumor properties, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
106366-63-6 |
|---|---|
Nombre del producto |
Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI) |
Fórmula molecular |
C9H15NO4 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
ethyl 1-(methoxycarbonylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-3-14-7(11)9(5-4-6-9)10-8(12)13-2/h3-6H2,1-2H3,(H,10,12) |
Clave InChI |
SHEZTDUWJUPABF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCC1)NC(=O)OC |
SMILES canónico |
CCOC(=O)C1(CCC1)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



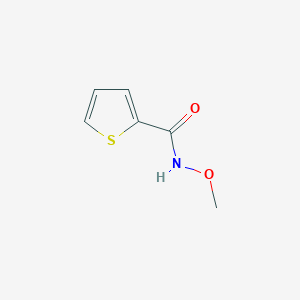
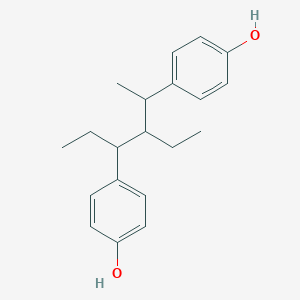
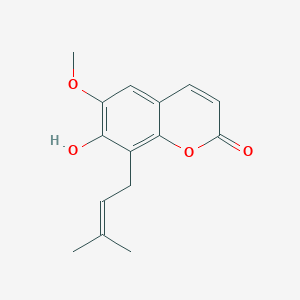
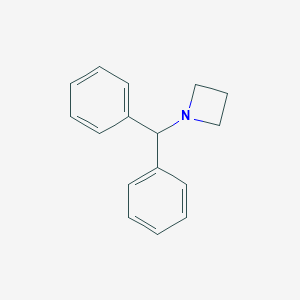
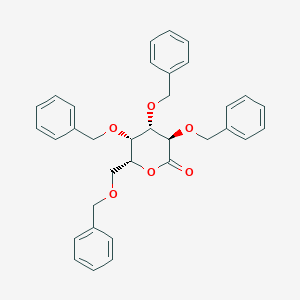
![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)


